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Compound of Interest

Compound Name: invasin

Cat. No.: B1167395 Get Quote

Welcome to the technical support center for researchers working with invasin-coated

nanoparticles. This resource provides troubleshooting guidance, frequently asked questions

(FAQs), and detailed protocols to help you optimize your experiments and overcome common

challenges.

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses specific issues you might encounter during your experiments in a

question-and-answer format.

Q1: Why am I observing low uptake efficiency of my invasin-coated nanoparticles?

A1: Low uptake efficiency can stem from several factors related to the nanoparticles, the target

cells, or the experimental conditions.

Nanoparticle Characteristics:

Invasin Density: The concentration of invasin on the nanoparticle surface is critical. While

a higher density can increase binding affinity, excessive coating can lead to steric

hindrance. An optimal concentration must be determined experimentally.[1] The

multimerization of invasin on the surface is also crucial, as it promotes the clustering of

integrin receptors, which is a key signal for internalization.[2]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1167395?utm_src=pdf-interest
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.researchgate.net/post/What_is_the_best_concentration_of_Nisin-Silver_nanoparticles_conjugate
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10064587/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Size and Shape: Nanoparticles between 40-50 nm are often optimal for receptor-mediated

endocytosis.[3] Particles larger than 150 nm may be too large for efficient internalization

by some cell types.[3]

Surface Charge: Since cell membranes are negatively charged, nanoparticles with a

positive surface charge (zeta potential) are often internalized more readily.[3][4]

Aggregation: Nanoparticles may aggregate in culture media with high salt concentrations,

leading to larger particle clusters that are not efficiently taken up.[5] Ensure your

nanoparticles are stable in your chosen experimental buffer.

Cellular Factors:

Integrin Expression: Invasin primarily targets β1 integrins.[6][7] The target cell line must

express sufficient levels of these receptors on their surface. It is advisable to confirm β1

integrin expression using techniques like flow cytometry or western blotting.

Cell Type: Different cell types have varying capacities for phagocytosis and endocytosis.

Even if they express the target integrin, their intrinsic uptake machinery may differ.

Experimental Conditions:

Incubation Time: Uptake is a time-dependent process. You may need to optimize the

incubation period to achieve maximal internalization.

Serum Proteins: Proteins in the culture serum can coat nanoparticles, forming a "protein

corona" that may mask the invasin ligands and reduce specific binding to integrins.[8]

Consider reducing serum concentration or using serum-free media during the uptake

experiment, if compatible with your cells.

Q2: My nanoparticles are aggregating in the culture medium. What can I do?

A2: Nanoparticle aggregation is a common issue, often caused by high ionic strength in

physiological buffers or culture media. Here are some solutions:

Use Stabilizers: The addition of a stabilizing agent can prevent aggregation. Serum albumin

(e.g., BSA or HSA) is commonly used to coat nanoparticles and improve their dispersion and
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stability in media.[5]

Optimize Sonication: Ensure your nanoparticle stock is properly dispersed before adding it to

the culture medium. Use a specific ultrasound energy to break up agglomerates; however,

excessive energy does not typically improve dispersion further.[5]

Modify Surface Chemistry: Coating nanoparticles with hydrophilic polymers like polyethylene

glycol (PEG) can create a "stealth" layer that reduces opsonization and aggregation,

prolonging circulation time and stability.[9]

Check pH and Ionic Strength: The stability of your nanoparticles may be dependent on the

pH and salt concentration of the medium. Test stability in different buffers to find the optimal

conditions.[10]

Q3: How can I accurately quantify the uptake of my nanoparticles?

A3: Several methods can be used to quantify nanoparticle uptake, each with its own

advantages and disadvantages. The choice of method depends on the nanoparticle type,

available equipment, and the specific information you need.

Flow Cytometry: This is a high-throughput method ideal for fluorescently labeled

nanoparticles. It can provide quantitative data on the percentage of cells that have taken up

nanoparticles and the relative amount of uptake per cell.[11][12]

Microscopy (Confocal and Electron): Microscopy provides direct visual evidence of

internalization and information on the subcellular localization of nanoparticles. While

powerful for confirmation, it is often laborious and less quantitative than other methods

unless combined with stereology.[13][14]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive technique is

the gold standard for quantifying metallic nanoparticles (e.g., gold, iron oxide). It measures

the mass of the element, providing an absolute number of nanoparticles per cell, but it does

not distinguish between internalized and membrane-bound particles without additional steps.

[13]

Fluorescence Plate Reader: This method involves incubating cells with fluorescent

nanoparticles, lysing the cells, and measuring the total fluorescence in a plate reader. It is a
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simple, high-throughput method for comparing relative uptake between different conditions

but lacks single-cell resolution.

Q4: Which cell lines are best for studying invasin-mediated uptake?

A4: The ideal cell line will have high surface expression of β1 integrins. Invasin from Yersinia

pseudotuberculosis is known to bind to several β1 integrins (e.g., α3β1, α4β1, α5β1, α6β1).[7]

Epithelial Cells: Many human epithelial cell lines, such as HeLa or A549, are susceptible to

invasin-mediated entry.[15][16]

Fibroblasts: Synovial fibroblasts have been used to study invasin-mediated phagocytosis

and downstream signaling.[15]

M Cells: In vivo, Yersinia uses invasin to target M cells in the Peyer's patches of the

intestine, which uniquely express β1 integrins on their apical surface.[6] While primary M cell

cultures are challenging, they represent the most physiologically relevant model.

Before starting extensive experiments, it is crucial to validate β1 integrin expression on your

chosen cell line.

Quantitative Data Summary
The following tables summarize key quantitative data from the literature to guide experimental

design.

Table 1: Key Physicochemical Parameters Influencing Nanoparticle Uptake
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Parameter
Optimal Range /
Type

Notes Citations

Size (Diameter) 40 - 50 nm

Optimal for inducing

receptor-mediated

endocytosis. Sizes

>150 nm may be too

large for efficient

uptake by non-

phagocytic cells.

[3]

Surface Charge (Zeta

Potential)
Positive

A positive charge

enhances interaction

with the negatively

charged cell

membrane, often

leading to higher

uptake.

[3][4]

Shape Spherical

Spherical particles are

generally taken up

more readily by cells

compared to rod-

shaped or other

elongated

morphologies.

[4]

Invasin Concentration To be optimized

Must be sufficient for

receptor binding but

not so high as to

cause steric

hindrance.

Dimerization or

multimerization

enhances uptake.

[1][2]

Table 2: Comparison of Common Nanoparticle Uptake Quantification Methods
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Method Principle Pros Cons Citations

Flow Cytometry

Measures

fluorescence of

individual cells

passing through

a laser.

High-throughput,

quantitative,

provides single-

cell data.

Requires

fluorescently

labeled

nanoparticles;

cannot

distinguish

internalized vs.

membrane-

bound without

quenching.

[11][12]

Confocal

Microscopy

Optical

sectioning to

create 3D

images of cells.

Provides direct

visual proof of

internalization

and subcellular

location.

Low-throughput,

semi-quantitative

without complex

analysis.

[13][17]

ICP-MS

Atomizes sample

and measures

elemental mass.

Extremely

sensitive,

provides

absolute

quantification.

Destructive,

expensive, does

not differentiate

internalized vs.

membrane-

bound particles.

[13]

Plate Reader

Assay

Measures bulk

fluorescence

from lysed cell

populations in a

multi-well plate.

Simple, very

high-throughput,

good for relative

comparisons.

No single-cell

data, provides

only an average

from the

population.

[17]

Visual Diagrams: Pathways and Workflows
The following diagrams illustrate key processes and logical flows relevant to your experiments.
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Caption: Invasin-mediated nanoparticle uptake signaling cascade.
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Caption: General experimental workflow for an uptake assay.
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Caption: Troubleshooting logic for low nanoparticle uptake.

Experimental Protocols
Protocol 1: General Nanoparticle Uptake Assay by Flow Cytometry
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This protocol describes a general method for quantifying the uptake of fluorescently-labeled,

invasin-coated nanoparticles.

Materials:

Target cells expressing β1 integrins

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Fluorescent invasin-coated nanoparticles (Invasin-NPs)

Control nanoparticles (e.g., uncoated or coated with a control protein like BSA)

Trypsin or other non-enzymatic cell dissociation buffer

Flow cytometer tubes

Flow cytometer

Methodology:

Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-80%

confluency on the day of the experiment. Culture overnight.

Nanoparticle Preparation: Dilute the Invasin-NPs and control nanoparticles to the desired

final concentration in pre-warmed culture medium. It is recommended to test a range of

concentrations (e.g., 10, 25, 50, 100 µg/mL).[1]

Incubation: Remove the old medium from the cells and add the nanoparticle-containing

medium. Include wells with cells only (no nanoparticles) as a negative control for

autofluorescence. Incubate for a predetermined time (e.g., 2-4 hours) at 37°C.

Washing: Aspirate the nanoparticle-containing medium. Wash the cells three times with cold

PBS to remove any nanoparticles that are not internalized or strongly bound to the

membrane.
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Cell Detachment: Add trypsin or a cell dissociation buffer to each well and incubate until cells

detach. Neutralize with complete medium.

Sample Preparation for Flow Cytometry: Transfer the cell suspension to flow cytometer

tubes. Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in 300-500 µL of cold

PBS or FACS buffer.

Data Acquisition: Analyze the samples on a flow cytometer. Use the negative control (cells

only) to set the gate for the fluorescent-positive population. Record the percentage of

positive cells and the mean fluorescence intensity (MFI) for each sample.

Protocol 2: Preparation of Invasin-Coated Nanoparticles (General Guide)

This protocol provides a general guideline for coating pre-fabricated nanoparticles (e.g.,

carboxylated polystyrene or gold nanoparticles) with recombinant invasin protein via covalent

linkage using EDC/NHS chemistry.

Materials:

Carboxylated nanoparticles

Recombinant invasin protein with an available amine group

Activation Buffer: 0.1 M MES buffer, pH 6.0

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide)

Quenching Buffer: e.g., Tris buffer or ethanolamine

Storage Buffer: e.g., PBS with a stabilizer like BSA or glycerol

Methodology:

Nanoparticle Activation: Resuspend carboxylated nanoparticles in Activation Buffer. Add

freshly prepared EDC and NHS to the nanoparticle suspension to activate the carboxyl
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groups. The optimal ratio of EDC/NHS to carboxyl groups on the nanoparticles must be

determined empirically. Incubate for 15-30 minutes at room temperature with gentle mixing.

Washing: Centrifuge the activated nanoparticles to pellet them and remove the supernatant

containing excess EDC/NHS. Resuspend the pellet in a suitable buffer (e.g., PBS pH 7.4).

Repeat this washing step twice.

Invasin Conjugation: Immediately add the recombinant invasin protein to the activated

nanoparticles. The ratio of protein to nanoparticles will determine the final coating density

and should be optimized.[1] Incubate for 2-4 hours at room temperature or overnight at 4°C

with gentle mixing.

Quenching: Add Quenching Buffer to the reaction to deactivate any remaining active ester

groups and prevent further reactions. Incubate for 30 minutes.

Final Washing and Storage: Centrifuge the now-coated nanoparticles to remove unbound

invasin and quenching reagents. Wash the pellet three times with the desired Storage

Buffer. After the final wash, resuspend the invasin-coated nanoparticles in Storage Buffer.

Characterization: Characterize the final product by measuring its size and zeta potential

(Dynamic Light Scattering), and confirm successful protein coating (e.g., via a change in zeta

potential, gel electrophoresis of the supernatant, or specific protein assays).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. A region of the Yersinia pseudotuberculosis invasin protein enhances integrin-mediated
uptake into mammalian cells and promotes self-association - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Influencing factors and strategies of enhancing nanoparticles into tumors in vivo - PMC
[pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.researchgate.net/post/What_is_the_best_concentration_of_Nisin-Silver_nanoparticles_conjugate
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-custom-synthesis
https://www.researchgate.net/post/What_is_the_best_concentration_of_Nisin-Silver_nanoparticles_conjugate
https://pubmed.ncbi.nlm.nih.gov/10064587/
https://pubmed.ncbi.nlm.nih.gov/10064587/
https://pubmed.ncbi.nlm.nih.gov/10064587/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8424218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8424218/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. researchgate.net [researchgate.net]

5. Optimized dispersion of nanoparticles for biological in vitro and in vivo studies - PMC
[pmc.ncbi.nlm.nih.gov]

6. M-Cell Surface β1 Integrin Expression and Invasin-Mediated Targeting of Yersinia
pseudotuberculosis to Mouse Peyer’s Patch M Cells - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC
[pmc.ncbi.nlm.nih.gov]

10. Frontiers | Zein Nanoparticles and Strategies to Improve Colloidal Stability: A Mini-
Review [frontiersin.org]

11. researchgate.net [researchgate.net]

12. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in
flow cytometry - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

13. Quantification of nanoparticle uptake by cells using microscopical and analytical
techniques - ProQuest [proquest.com]

14. tandfonline.com [tandfonline.com]

15. Phagocytosis mediated by Yersinia invasin induces collagenase-1 expression in rabbit
synovial fibroblasts through a proinflammatory cascade - PMC [pmc.ncbi.nlm.nih.gov]

16. Experimental models of liver-stage malaria: Progress, gaps, and challenges | PLOS
Pathogens [journals.plos.org]

17. Precise Quantification of Nanoparticle Internalization - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Improving Invasin-Coated
Nanoparticle Uptake]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1167395#improving-the-efficiency-of-invasin-coated-
nanoparticle-uptake]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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